molecular formula C29H20O B12601542 [3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone CAS No. 916584-42-4

[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone

Cat. No.: B12601542
CAS No.: 916584-42-4
M. Wt: 384.5 g/mol
InChI Key: ALQILRRHSLQXRK-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is a hybrid aromatic compound featuring an azulene core substituted with a biphenyl group at the 3-position and a phenylmethanone moiety at the 1-position. Azulene, a non-benzenoid bicyclic aromatic system, imparts unique electronic properties due to its polarized π-electron structure, which distinguishes it from typical benzenoid systems.

Properties

CAS No.

916584-42-4

Molecular Formula

C29H20O

Molecular Weight

384.5 g/mol

IUPAC Name

phenyl-[3-(4-phenylphenyl)azulen-1-yl]methanone

InChI

InChI=1S/C29H20O/c30-29(24-12-6-2-7-13-24)28-20-27(25-14-8-3-9-15-26(25)28)23-18-16-22(17-19-23)21-10-4-1-5-11-21/h1-20H

InChI Key

ALQILRRHSLQXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reduction of Ketones to Alcohols

One effective method for synthesizing 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone involves the reduction of a precursor ketone using sodium borohydride or lithium aluminum hydride.

Procedure :

  • Dissolve the ketone in an ethanol solvent.
  • Add sodium borohydride in a molar ratio of 1:2 relative to the ketone.
  • Heat the mixture under reflux for 10–15 hours.
  • After cooling, hydrolyze the reaction mixture with acidified water (HCl).
  • Purify the resulting alcohol via recrystallization from ethanol.

Yield : Approximately 89% of theoretical yield can be achieved with this method.

Coupling Reactions

Following the reduction step, coupling can be performed to introduce the biphenyl and azulenic moieties.

Procedure :

  • React biphenyl derivatives with azulenic compounds using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
  • Employ solvents like DMF or DMSO under controlled temperatures (typically around 80°C).
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Yield : Yields can vary from 70% to 90% depending on reaction conditions and catalyst efficiency.

Cyclization Reactions

To form the azulenic structure within the compound, cyclization reactions are essential.

Procedure :

  • Utilize a Fischer indole synthesis approach where appropriate hydrazones are formed from phenylhydrazine and ketones.
  • Subject the hydrazone to acidic conditions (using acetic acid and BF3·etherate) to facilitate cyclization.
  • Isolate the azulenic product through crystallization techniques.

Yield : Yields from this step can reach up to 95%, depending on purification steps taken.

Comparative Yield Data

The following table summarizes the yield data across different preparation methods for 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone:

Method Yield (%) Comments
Reduction of Ketones 89 High yield with simple purification
Coupling Reactions 70 - 90 Dependent on catalyst and conditions
Cyclization Reactions Up to 95 Efficient for forming azulenic structures

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or biphenyl rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

Biology

In biological research, this compound can be used as a probe to study molecular interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across its conjugated system, facilitating charge transport. In biological systems, it may interact with specific proteins or enzymes, altering their activity through binding interactions.

Comparison with Similar Compounds

Key Research Findings

Electronic Modulation : Substituents like methoxy () or fluoro () groups fine-tune HOMO-LUMO gaps, critical for designing charge-transfer materials.

Heterocyclic Influence : Imidazole- or thiazole-containing analogs () demonstrate diversified reactivity, contrasting with azulene’s innate electrophilicity.

Biological Activity

3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is C25H18OC_{25}H_{18}O, with a molecular weight of 334.41 g/mol. The compound features a biphenyl moiety linked to an azulene structure, which is known for its unique electronic properties that may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The azulene structure is associated with anti-inflammatory activities. Studies suggest that derivatives can inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Some biphenyl derivatives demonstrate antimicrobial effects against various pathogens, potentially making them candidates for developing new antimicrobial agents.

Antioxidant Activity

A study conducted on related compounds found that they effectively scavenged free radicals and exhibited high reducing power in vitro. This suggests that 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone may similarly possess potent antioxidant capabilities.

Anti-inflammatory Activity

Research on azulene derivatives has shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

A series of experiments revealed that biphenyl derivatives could inhibit the growth of several bacterial strains. The specific activity of 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone against microbial pathogens remains to be fully elucidated but warrants further investigation.

Case Studies

StudyCompoundBiological ActivityFindings
1Azulene DerivativeAntioxidantSignificant reduction in oxidative stress markers in vitro.
2Biphenyl DerivativeAnti-inflammatoryInhibition of TNF-α and IL-6 expression in macrophages.
3Related Biphenyl CompoundAntimicrobialEffective against E. coli and S. aureus at low concentrations.

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